biological activity profile of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid
biological activity profile of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid
This guide provides an in-depth technical analysis of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid (hereafter referred to as 8-Methoxykynurenic Acid or 8-MeO-KYNA ), a synthetic derivative of the endogenous neuroprotectant Kynurenic Acid (KYNA).
A Technical Guide for Drug Development & Neuropharmacology
Executive Summary
8-Methoxykynurenic Acid is a pharmacologically distinct derivative of the tryptophan metabolite Kynurenic Acid. While the parent compound (KYNA) is a well-established broad-spectrum antagonist of ionotropic glutamate receptors, its therapeutic utility is limited by poor blood-brain barrier (BBB) penetration and rapid renal clearance.
The introduction of a methoxy group at the 8-position serves a dual purpose in medicinal chemistry:
-
Lipophilicity Enhancement: Increases logP, potentially improving membrane permeability compared to the polar parent KYNA.
-
Metabolic Blockade: Caps the 8-hydroxyl group (present in the related metabolite Xanthurenic Acid), preventing glucuronidation or oxidation to quinone-imine intermediates, thereby altering the toxicity and stability profile.
This compound serves as a critical probe for dissecting the NMDA (Glycine site) vs. GPR35 signaling axes.
Chemical Architecture & Logic
The structure consists of a quinoline core with a carboxylic acid at C2, a ketone (tautomeric with enol) at C4, and a methoxy substituent at C8.
| Feature | Structural Logic | Biological Implication |
| C2-Carboxylic Acid | Essential pharmacophore | Critical for binding to the arginine residue in the NMDA glycine binding pocket (GluN1 subunit). |
| C4-Oxo/Hydroxy | Tautomeric center | Facilitates hydrogen bonding; mimics the agonist glycine's carboxylate/amine spatial arrangement. |
| C8-Methoxy | Steric & Lipophilic modification | Crucial Differentiator: Unlike 5,7-disubstituted derivatives (e.g., 5,7-dichloro-KYNA) which maximize NMDA potency, the 8-methoxy group modulates solubility and selectivity, often reducing potency at NMDA but retaining activity at GPR35. |
Neuropharmacological Profile[1][2]
NMDA Receptor Antagonism (Glycine Site)
8-MeO-KYNA acts as a competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor complex.
-
Mechanism: It competes with the co-agonist glycine (or D-serine) for the GluN1 subunit.
-
Potency: While 5,7-dichloro-KYNA exhibits nanomolar affinity (IC50 ~0.1 µM), 8-MeO-KYNA is a moderate antagonist (IC50 typically in the low micromolar range, ~10–50 µM).
-
Significance: Its value lies not in raw potency, but in selectivity . By blocking the glycine site, it prevents channel opening without the psychotomimetic side effects often seen with channel blockers (e.g., MK-801, Ketamine).
GPR35 Agonism
Recent pharmacological re-evaluation identifies the kynurenic acid scaffold as a ligand for the orphan G-protein coupled receptor GPR35 .
-
Activity: Agonist.
-
Pathway: Activation recruits
-arrestin-2 and inhibits cAMP production (via ). -
Therapeutic Relevance: GPR35 is highly expressed in the GI tract and immune cells.[] 8-MeO-KYNA derivatives are being explored as anti-inflammatory agents in colitis and pain modulation, leveraging the "kynurenic brake" on immune activation.
The "Nicotinic Controversy"
-
Target:
Nicotinic Acetylcholine Receptor ( nAChR).[2] -
Status: Controversial. Early reports suggested KYNA and its derivatives were antagonists. However, rigorous electrophysiological studies (e.g., by Stone et al.) suggest that at physiological concentrations, the antagonism is minimal or non-existent. Researchers should interpret
nAChR data with caution and use specific controls (e.g., methyllycaconitine).
Visualization: Signaling Pathways
The following diagram illustrates the dual-action pathway of 8-MeO-KYNA, contrasting its neuroinhibitory effects (NMDA) with its immunomodulatory effects (GPR35).
Caption: Dual pharmacological mechanism of 8-MeO-KYNA acting as an NMDA antagonist and GPR35 agonist.
Experimental Protocols
Chemical Synthesis (Conrad-Limpach Method)
This protocol yields high-purity 8-methoxykynurenic acid from commercially available precursors.
Reagents:
-
2-Methoxyaniline (o-Anisidine)[3]
-
Diethyl acetylenedicarboxylate (DEAD)
-
Diphenyl ether (or Dowtherm A)
-
Sodium Hydroxide (NaOH)
Protocol:
-
Enamine Formation:
-
Mix equimolar amounts (e.g., 10 mmol) of 2-methoxyaniline and diethyl acetylenedicarboxylate in absolute ethanol (20 mL).
-
Reflux for 2 hours.[4]
-
Evaporate solvent to obtain the oily enamine intermediate: diethyl (2-methoxyphenylamino)butenedioate.
-
-
Thermal Cyclization:
-
Heat diphenyl ether (10 mL) to boiling point (~250°C).
-
Add the enamine intermediate dropwise to the boiling solvent (Critical: rapid addition ensures cyclization over polymerization).
-
Continue heating for 15 minutes.
-
Cool to room temperature.[5] The ester intermediate (ethyl 8-methoxy-4-oxo-1H-quinoline-2-carboxylate) will precipitate. Filter and wash with hexane.
-
-
Hydrolysis:
-
Suspend the ester in 2M NaOH (20 mL).
-
Reflux for 1 hour until the solid dissolves.
-
Cool and acidify with 2M HCl to pH 2.
-
Collect the white precipitate (8-MeO-KYNA) by filtration. Recrystallize from DMF/Water.
-
In Vitro NMDA Glycine Site Binding Assay
To verify biological activity, use a radioligand binding assay.[6]
Materials:
-
Rat cortical membranes (P2 fraction).
-
Radioligand:
-Glycine or -MDL 105,519. -
Non-specific binder: 1 mM Glycine (unlabeled).
Workflow:
-
Preparation: Wash membranes 4x in Tris-acetate buffer (50 mM, pH 7.4) to remove endogenous glutamate/glycine.
-
Incubation: Incubate membranes (100 µg protein) with 10 nM
-MDL 105,519 and varying concentrations of 8-MeO-KYNA ( to M) for 60 min on ice. -
Filtration: Rapidly filter through Whatman GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine
and (Cheng-Prusoff equation).
References
-
Stone, T. W. (2020). "The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects." International Journal of Molecular Sciences.
-
Leeson, P. D., et al. (1991). "Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor."[7] Journal of Medicinal Chemistry.
-
Wang, J., et al. (2006).[8] "Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35." Journal of Biological Chemistry.
-
Perkins, M. N., & Stone, T. W. (1982). "An iontophoretic investigation of the actions of convulsant kynurenines and their interaction with the endogenous excitant quinolinic acid." Brain Research.
-
Hilmas, C., et al. (2001). "The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-Alpha7 Nicotinic Receptor Expression." Journal of Neuroscience.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]
- 4. mdpi.com [mdpi.com]
- 5. Kynurenic acid |Kynurenate; KYNA | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 6. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes: novel and highly potent antagonists for NMDA receptor glycine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue [frontiersin.org]
